![molecular formula C18H20O5 B1163873 Shikonofuran A CAS No. 85022-66-8](/img/structure/B1163873.png)
Shikonofuran A
Overview
Description
Shikonofuran A is a natural product isolated from the root of Lithosperraum erythrorhizon Sieb . It belongs to the class of compounds known as phenols and polyphenols .
Synthesis Analysis
Shikonofuran A is produced through a branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The branch point is the transformation from (Z)-3’’-hydroxy-geranylhydroquinone to an aldehyde intermediate (E)-3’’-oxo-geranylhydroquinone . The gene encoding the oxidoreductase that catalyzes the branch reaction is AeHGO .Molecular Structure Analysis
The molecular formula of Shikonofuran A is C18H20O5 . Its molecular weight is 316.35 . The SMILES representation is OC1=C(C=C(O)C=C1)C2=CC(C@@H=O)C/C=C©/C)=CO2 .Chemical Reactions Analysis
In the synthesis of Shikonofuran A, the AeHGO protein reversibly oxidizes (Z)-3’’-hydroxy-geranylhydroquinone to produce (E)-3’’-oxo-geranylhydroquinone, followed by reversibly reducing (E)-3’’-oxo-geranylhydroquinone to (E)-3’’-hydroxy-geranylhydroquinone .Physical And Chemical Properties Analysis
Shikonofuran A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis of Shikonofurans
Shikonofuran A is used in the synthesis of other Shikonofurans. For instance, it has been applied in the unified total synthesis of Shikonofurans J, D, E, and C . This process involves the use of Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones .
Biosynthesis Pathway
Shikonofuran A plays a crucial role in the biosynthesis pathway of shikonin derivatives. It is involved in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The discovery and characterization of AeHGO in this branching route have been a significant development in understanding the biosynthesis of shikonofuran .
Anti-Inflammatory Properties
Shikonofuran A has shown potential anti-inflammatory properties. In a study, cells were cultured with Shikonofuran E, a derivative of Shikonofuran A, and it was observed that it played an anti-inflammatory role by down-regulating LPS-induced NO production in RAW 264.7 Cells .
Antioxidant Properties
Shikonofuran A, being a naphthoquinone compound, has exhibited extensive antioxidant activities . These antioxidant properties make it a valuable compound in the field of health and wellness.
Antimicrobial Properties
Shikonofuran A also has antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents.
Antitumor Activities
Shikonofuran A has shown potential antitumor activities . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
Future Directions
properties
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shikonofuran A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Shikonofuran A and where is it found?
A1: Shikonofuran A is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of Shikonofuran A?
A2: The structure of Shikonofuran A was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with Shikonofuran A, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of Shikonofuran A?
A4: While the specific biosynthetic pathway of Shikonofuran A is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has Shikonofuran A been synthesized?
A6: Yes, Shikonofuran A, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of Shikonofuran A?
A7: While specific studies on Shikonofuran A's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying Shikonofuran A?
A8: While the provided research doesn't detail specific methods for Shikonofuran A, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
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